molecular formula C7H16O2S B12602247 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL CAS No. 915301-51-8

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL

Cat. No.: B12602247
CAS No.: 915301-51-8
M. Wt: 164.27 g/mol
InChI Key: JJOSCRPJCQGQMM-UHFFFAOYSA-N
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Description

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL is an organic compound with the molecular formula C6H14O2S. It is a colorless liquid that is soluble in various organic solvents. This compound is of interest due to its unique chemical structure, which includes both an ethoxyethyl group and a sulfanyl group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with sodium ethyl mercaptide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxyethyl group.

Scientific Research Applications

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving sulfanyl-containing biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ethoxyethyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Hydroxyethyl)sulfanyl]propan-1-ol: Similar structure but with a hydroxyethyl group instead of an ethoxyethyl group.

    3-[(1-Methoxyethyl)sulfanyl]propan-1-ol: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL is unique due to the presence of the ethoxyethyl group, which can influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

915301-51-8

Molecular Formula

C7H16O2S

Molecular Weight

164.27 g/mol

IUPAC Name

3-(1-ethoxyethylsulfanyl)propan-1-ol

InChI

InChI=1S/C7H16O2S/c1-3-9-7(2)10-6-4-5-8/h7-8H,3-6H2,1-2H3

InChI Key

JJOSCRPJCQGQMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)SCCCO

Origin of Product

United States

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